molecular formula C6H2F2INO2 B13928712 2,6-Difluoro-4-iodonicotinic acid

2,6-Difluoro-4-iodonicotinic acid

Katalognummer: B13928712
Molekulargewicht: 284.99 g/mol
InChI-Schlüssel: MIXJKVCUGXLPOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

2,6-Difluoro-4-iodonicotinic acid is typically synthesized through organic synthesis methods. One common synthetic route involves the fluorination of iodinated benzene followed by further functional group transformations . Industrial production methods often involve similar organic synthesis techniques, ensuring the compound’s purity and yield through controlled reaction conditions.

Analyse Chemischer Reaktionen

2,6-Difluoro-4-iodonicotinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-4-iodonicotinic acid involves its ability to participate in various chemical reactions due to its unique structure. The presence of fluorine and iodine atoms allows it to undergo substitution and coupling reactions efficiently. These reactions often involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

2,6-Difluoro-4-iodonicotinic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provides distinct reactivity and versatility in various chemical reactions.

Eigenschaften

Molekularformel

C6H2F2INO2

Molekulargewicht

284.99 g/mol

IUPAC-Name

2,6-difluoro-4-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C6H2F2INO2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H,11,12)

InChI-Schlüssel

MIXJKVCUGXLPOW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(N=C1F)F)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.